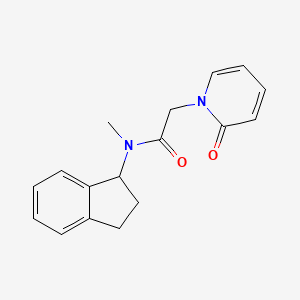
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide, also known as DMBCMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In material science, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been used as a building block for the synthesis of new organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been used as a dopant in organic light-emitting diodes, which can improve their performance.
Mécanisme D'action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant properties. In particular, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its versatility, as it can be used in a variety of applications in different fields. However, one limitation is the lack of information on its potential side effects and toxicity, which requires further investigation.
Orientations Futures
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its applications in material science and organic electronics, particularly in the development of new semiconductors and optoelectronic devices. Additionally, further research is needed to understand the mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide and its potential side effects and toxicity.
Méthodes De Synthèse
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-thiophenecarboxylic acid with 3,3-dimethyl-1-butanol and thionyl chloride, followed by the reaction with methylamine. Another method involves the reaction of 3-thiophenecarboxylic acid with 3,3-dimethyl-1-butanol and 1,1'-carbonyldiimidazole, followed by the reaction with methylamine.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-9(12(2,3)4)13(5)11(14)10-6-7-15-8-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYVXHIONXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

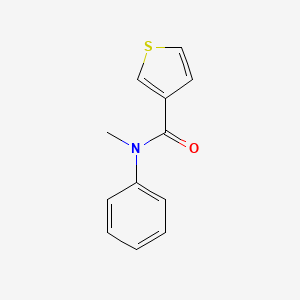
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
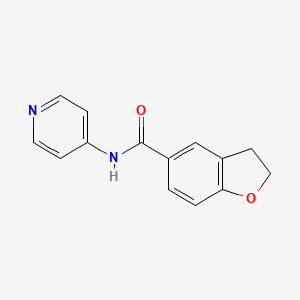
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
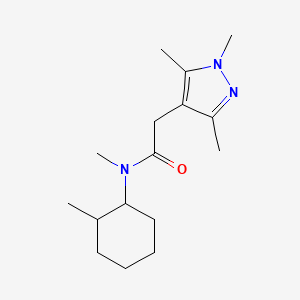
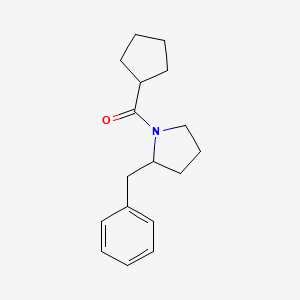

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
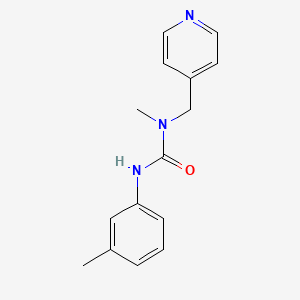
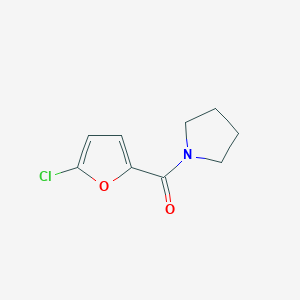
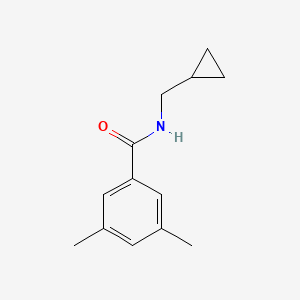
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
